
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. Also known as DCCHO, this compound belongs to the family of oxazinones and has a molecular formula of C6H3Cl3NO2.
Mecanismo De Acción
The mechanism of action of DCCHO is not fully understood, but it is believed to act as a nucleophile and react with electrophilic groups in the target molecule. DCCHO has been shown to inhibit the growth of various plants and insects by disrupting their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
DCCHO has been shown to have various biochemical and physiological effects in different organisms. In plants, DCCHO has been shown to inhibit the growth of roots and shoots by disrupting the metabolic processes involved in cell division and elongation. In insects, DCCHO has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCCHO has several advantages for use in lab experiments, including its high purity and stability. However, one of the main limitations of DCCHO is its potential toxicity, which can pose a risk to researchers working with the compound. Therefore, proper safety measures should be taken when handling DCCHO in lab experiments.
Direcciones Futuras
For research on DCCHO include the development of new synthetic methods and further investigation of its potential applications.
Métodos De Síntesis
The synthesis of DCCHO involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative, which is then cyclized to form the final product, DCCHO. This synthesis method has been used in various studies to produce DCCHO for further research.
Aplicaciones Científicas De Investigación
DCCHO has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of DCCHO is in the field of organic synthesis, where it has been used as a reagent in the synthesis of various compounds. DCCHO has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of plants and insects.
Propiedades
Número CAS |
131882-08-1 |
|---|---|
Nombre del producto |
3,5-dichloro-6-(chloromethyl)-2H-1,4-oxazin-2-one |
Fórmula molecular |
C5H2Cl3NO2 |
Peso molecular |
214.43 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(chloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H2Cl3NO2/c6-1-2-3(7)9-4(8)5(10)11-2/h1H2 |
Clave InChI |
DOCFUAXGXIDGHN-UHFFFAOYSA-N |
SMILES |
C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl |
SMILES canónico |
C(C1=C(N=C(C(=O)O1)Cl)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(chloromethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
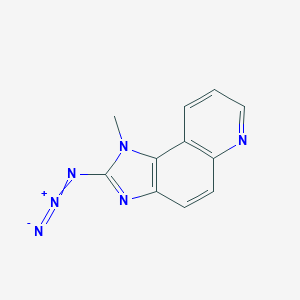
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
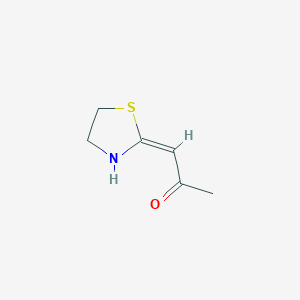

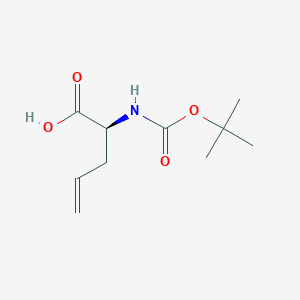
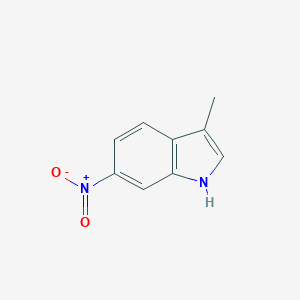

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
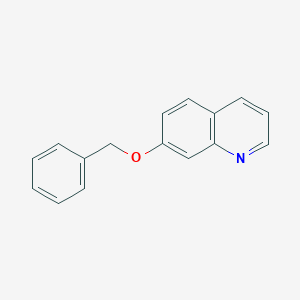
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
